3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-10-3-2-4-11(7-10)16(20)17-12-5-6-14-13(8-12)18-15(19)9-21-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
RTRDWYDWTWTTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Reaction with Benzoyl Chloride
A common approach uses benzoyl chloride as the acylating agent. For example:
-
Reactants : 3-Aminophenol derivatives and 3-methylbenzoyl chloride.
-
Solvent : Aqueous NaHCO₃ or dichloromethane.
-
Conditions : Stirring at room temperature (RT) for 12–24 hours.
-
Yield : ~70–79% after purification (e.g., precipitation with HCl or extraction with ether).
Table 1: Representative Amide Coupling Reactions
This method is efficient but requires careful handling of moisture-sensitive reagents like POCl₃.
Cyclization and Subsequent Functionalization
Benzoxazine cores are often synthesized via cyclization of amino phenols with electrophilic reagents, followed by amide bond formation.
Cyclization with Bromoethyl Sulfonium Triflate
A one-step protocol for benzoxazine synthesis:
-
Reactants : Substituted amino phenols and bromoethyl sulfonium triflate.
-
Solvent : Dichloromethane or THF.
-
Base : NaH, DBU, or t-BuOK.
-
Yield : High yields (>70%) with minimal side products due to mild conditions.
Example Reaction :
N-Acylation of Benzoxazine Intermediates
After cyclization, the benzoxazine is functionalized with 3-methylbenzoyl chloride:
-
Reagents : 3-Methylbenzoyl chloride, NaHCO₃.
-
Solvent : Dichloromethane or acetonitrile.
Table 2: N-Acylation of Benzoxazine Intermediates
| Intermediate | Acylating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine | 3-Methylbenzoyl chloride | CH₂Cl₂ | 77 | |
| 6-Amino-2H-benzo[b]oxazin-3(4H)-one | 3-Ethynylbenzoic acid | DMF | 4.6 g |
Click Chemistry for Triazole Derivatives
Recent studies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify benzoxazine-amide hybrids:
Synthesis of Alkyne-Linked Precursors
CuAAC Reaction with Azides
-
Reactants : Alkyne-linked benzoxazine and azide derivatives.
-
Catalyst : CuSO₄·5H₂O, sodium ascorbate.
-
Solvent : H₂O/tert-butanol.
Table 3: CuAAC Reactions for Triazole Derivatives
Reduction and Oxidation Strategies
For intermediates with reducible groups (e.g., ketones), borane-tetrahydrofuran (BH₃·THF) is used:
Reduction of Carbonyl Groups
-
Reactants : 3-Oxo-4-substituted benzoxazine derivatives.
-
Reductant : BH₃·THF.
Example Reaction :
Swern Oxidation
Re-introduction of the ketone group via Swern oxidation:
Optimization of Reaction Conditions
Key factors influencing yield and purity include:
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity in coupling reactions.
-
Base Selection : Strong bases (NaH, DBU) are preferred for deprotonation during cyclization.
-
Temperature Control : Low temperatures (0–5°C) prevent side reactions in chloroformate- or POCl₃-mediated steps.
Purification and Characterization
-
Purification : Recrystallization from methanol or silica gel chromatography.
-
Characterization : ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Table 4: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Amide Coupling | Benzoyl chloride, NaHCO₃ | 70–79 | High purity, scalable | Moisture-sensitive reagents |
| Cyclization + N-Acylation | Bromoethyl sulfonium triflate, NaH | >70 | Mild conditions, fewer side products | Requires anhydrous conditions |
| CuAAC Click Chemistry | HATU, DIPEA, CuSO₄ | 97–99 | Diverse azide derivatives | Requires catalyst removal |
| Reduction-Oxidation | BH₃·THF, Swern reagents | High | Flexible functionalization | Multiple steps required |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various oxidized forms of the original compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C11H11N O4
- IUPAC Name : 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- Molecular Weight : 207.18 g/mol
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of benzoxazine derivatives. For instance, compounds related to this compound have been synthesized and tested against various bacterial strains. A study indicated that derivatives of 1,4-benzothiazine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds may possess comparable effects .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of benzoxazine derivatives. For example, sulfonamides containing benzodioxane and acetamide moieties were synthesized and tested as inhibitors for α-glucosidase and acetylcholinesterase enzymes. Such studies indicate a promising therapeutic application for compounds like this compound in treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .
Case Study 1: Antibacterial Synthesis
A synthesis study involving 1,2,3-triazole derivatives demonstrated that modifications in the benzoxazine structure can lead to enhanced antibacterial activity. The synthesized compounds were evaluated for their minimal inhibitory concentration (MIC), with some showing effective inhibition against multiple bacterial strains . This suggests that structural variations in compounds like this compound could yield potent antibacterial agents.
Case Study 2: Enzyme Inhibition Research
In another study focused on enzyme inhibition, researchers synthesized new sulfonamides that were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant inhibition potential, highlighting the relevance of benzoxazine derivatives in medicinal chemistry . This aligns with the therapeutic applications of similar compounds in managing metabolic disorders.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of protein synthesis, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzoxazine and benzamide derivatives, focusing on molecular features, physicochemical properties, and functional applications.
Structural Comparisons
Key Observations :
- Substituent Diversity : The target compound’s 3-methylbenzamide group is distinct from the chloroacetamide in , the pentyl chain in , and the trifluoromethylbenzyl group in . These substitutions influence lipophilicity and steric bulk, which may affect bioavailability and target binding.
Key Observations :
- Synthetic Accessibility: The target compound and simpler analogs (e.g., ) are synthesized via straightforward amide couplings, whereas complex derivatives like balcinrenone require advanced fluorination and coupling steps.
- Biological Potential: The N,O-bidentate group in supports metal-catalyzed C–H functionalization, while balcinrenone’s INN status highlights its therapeutic promise. The target compound’s methyl and benzoxazine groups may favor interactions with proteases or kinases.
Functional and Application Comparisons
- Metal Catalysis : The hydroxyalkylamide in is tailored for directing metal catalysts in C–H activation, a role less likely for the target compound due to its rigid benzoxazine ring.
- Pharmaceutical Use: Balcinrenone exemplifies benzoxazine derivatives in drug development, suggesting the target compound could be optimized for similar applications (e.g., enzyme inhibition).
Biological Activity
3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound belonging to the class of benzamides and benzoxazines, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 297.26 g/mol. The compound exhibits a melting point of 172-173°C and has notable solubility characteristics that influence its bioavailability and efficacy in biological systems .
Biological Activity Overview
Research indicates that derivatives of benzoxazines exhibit a variety of biological activities including:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation across various cancer types. For instance, studies have demonstrated that certain benzoxazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Benzoxazine derivatives have been reported to possess significant antibacterial and antifungal activities. This has been attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
- Anti-inflammatory Effects : The anti-inflammatory properties of these compounds are linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Certain derivatives have been shown to inhibit specific kinases involved in cancer progression, which may lead to reduced tumor growth and metastasis .
- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting programmed cell death in malignant cells while sparing healthy cells .
- Antioxidant Activity : Some studies suggest that benzoxazine derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress-related damage in cells .
Case Studies
Several studies have highlighted the biological activity of benzoxazine derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide?
The compound is typically synthesized via condensation reactions. A general approach involves coupling a benzoxazinone derivative (e.g., 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) with 3-methylbenzoyl chloride under anhydrous conditions. A one-pot procedure using catalysts like pyridine or DMAP in dichloromethane at 0–25°C is common . For purification, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol is recommended .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., δ = 7.16–8.22 ppm for aromatic protons, δ = 166–172 ppm for carbonyl groups) to confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for : 282.10 g/mol).
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (benzoxazinone C=O) .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Use purified targets (e.g., kinases, proteases) with fluorogenic substrates. IC values can be determined via dose-response curves .
- Antioxidant activity : DPPH radical scavenging or FRAP assays, with quercetin as a positive control .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293, HeLa) to assess preliminary toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity .
Q. How to address contradictory bioactivity data across different assay models?
- Dose standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance in split-plot experimental designs .
- Mechanistic follow-up : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein isoforms .
Q. What computational methods predict metabolic stability and degradation pathways?
- DFT calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for oxidative metabolism .
- MD simulations : Simulate aqueous stability using GROMACS to predict hydrolysis of the benzoxazinone ring .
- In silico tools : ADMET Predictor or SwissADME to estimate CYP450 interactions and half-life .
Q. How to resolve regioselectivity challenges in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
